

Preparing Ethionamide hydrochloride solutions for laboratory use

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Compound of Interest

Compound Name: *Ethionamide hydrochloride*

Cat. No.: B12299136

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Application Notes: Ethionamide Hydrochloride in the Laboratory

Introduction

Ethionamide hydrochloride is the salt form of Ethionamide, a second-line antitubercular agent.^[1] It is a thioamide antibiotic used in the treatment of multi-drug resistant tuberculosis.^[2] ^[3] Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.^{[4][5][6]} The activated form then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, ultimately disrupting the bacterial cell wall.^{[2][4][7][8][9]} Understanding the proper preparation of **Ethionamide hydrochloride** solutions is critical for accurate and reproducible experimental results in tuberculosis research and drug development.

Physicochemical Properties

Ethionamide hydrochloride is a yellow crystalline powder.^[10] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₈ H ₁₁ ClN ₂ S	[11][12]
Molecular Weight	202.71 g/mol	[11][12]
Appearance	Yellow crystals or powder	[10]
Melting Point	164 °C (decomposes)	[9]

Solubility

The solubility of Ethionamide and its hydrochloride salt varies significantly across different solvents. This is a critical consideration for preparing stock solutions and formulations for in vitro and in vivo studies.

Solvent	Solubility of Ethionamide	Solubility of Ethionamide Hydrochloride	Source
Water	Very sparingly soluble (< 0.1 mg/mL)	Aqueous solutions of 0.05% have been prepared	[7][10][13][14]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (ultrasonication may be needed)	---	[13]
Ethanol	Soluble (1 in 30)	---	[10]
Methanol	Soluble	---	[10]
Propylene Glycol	Sparingly soluble	---	[10]
Chloroform	Slightly soluble	---	[10]
Ether	Slightly soluble	---	[10]
N-methyl-2-pyrrolidone (NMP)	High solubility	---	[15][16]

Stability and Storage

Proper storage of both the solid compound and prepared solutions is essential to maintain its activity.

Form	Storage Condition	Stability	Source
Solid Powder	20-25°C in a tight container	Stable for extended periods	[10] [17]
Aqueous Solution (0.05%)	-20°C	Stable for 1 year	[14]
Ethylene Glycol Solution (0.5%)	3 to 7°C	Stable for 1 year	[14]
In Solvent (-80°C)	---	Up to 2 years	[13]
In Solvent (-20°C)	---	Up to 1 year	[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ethionamide Hydrochloride Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in culture media for in vitro experiments such as minimum inhibitory concentration (MIC) assays.

Materials:

- **Ethionamide hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** Accurately weigh out the desired amount of **Ethionamide hydrochloride** powder using an analytical balance. For 1 mL of a 10 mM solution, weigh 2.027 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[13\]](#)
- **Sterilization:** Filter the stock solution through a 0.22 µm syringe filter into a sterile container if required for cell-based assays.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Ethionamide Formulation for In Vivo (Rodent) Studies

This protocol provides an example of a vehicle formulation for oral administration of Ethionamide in a rodent model.

Materials:

- Ethionamide powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

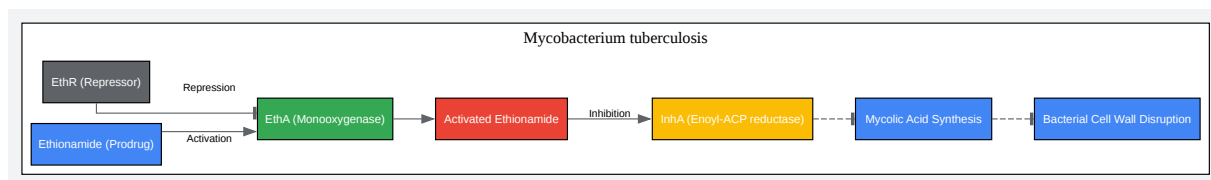
Procedure:

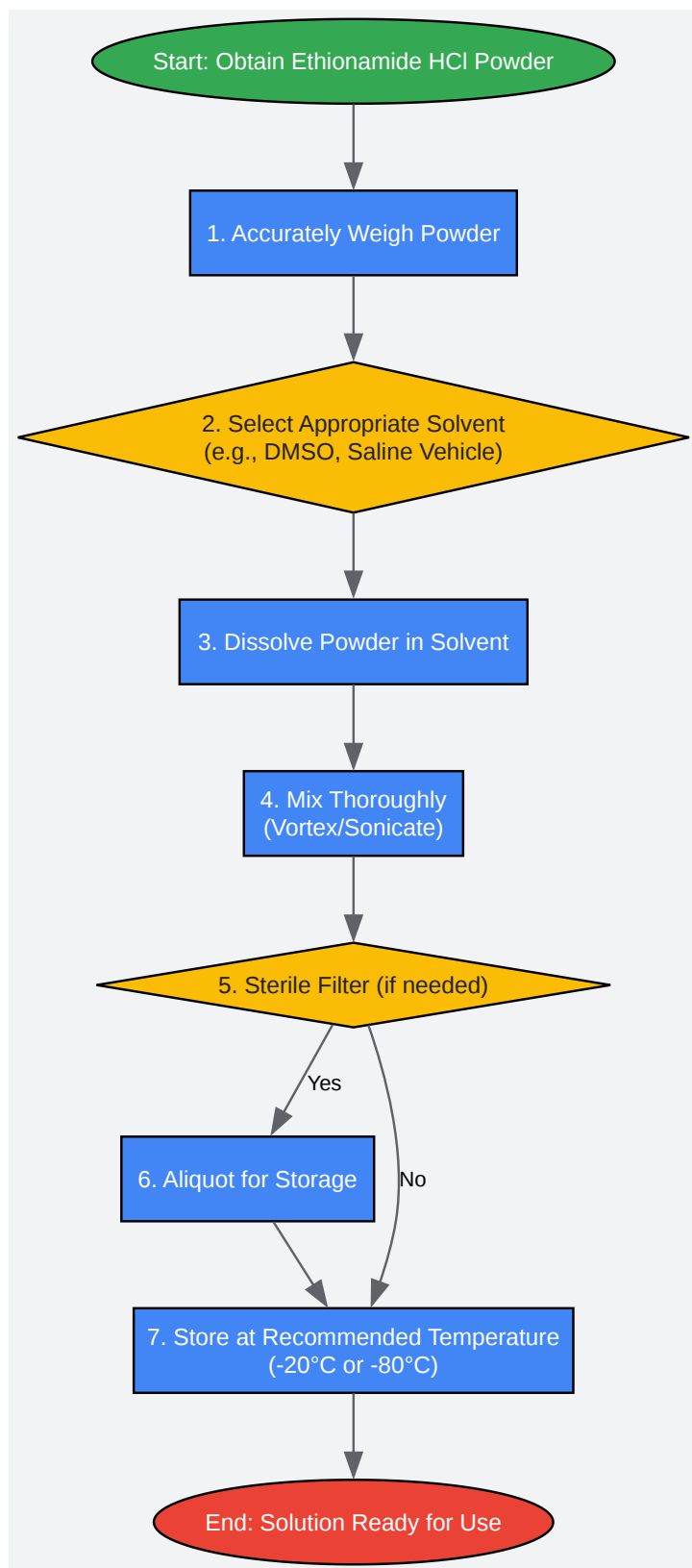
- **Vehicle Preparation:** Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- **Dissolution:** Weigh the required amount of Ethionamide powder.
- **Solubilization:** Add the solvents to the Ethionamide powder sequentially, ensuring each component is fully dissolved before adding the next. Start with DMSO, followed by PEG300, Tween-80, and finally Saline.
- **Final Mixing:** Vortex the final solution until it is clear and homogenous. A clear solution with a solubility of ≥ 5 mg/mL can be achieved with this method.[\[13\]](#)
- **Administration:** The solution should be prepared fresh before administration to the animals.

Visualizations

Mechanism of Action of Ethionamide

The following diagram illustrates the activation and mechanism of action of Ethionamide in *Mycobacterium tuberculosis*.





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